2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

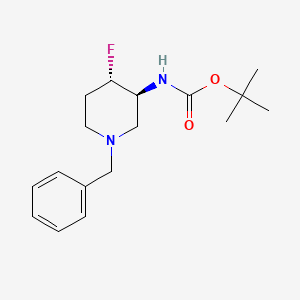

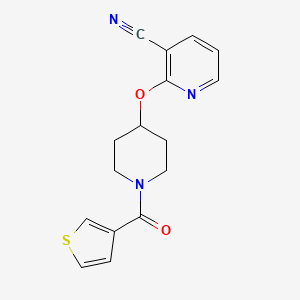

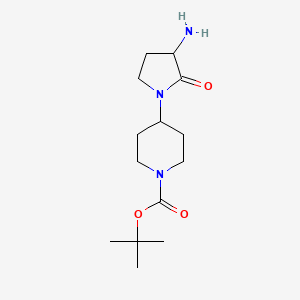

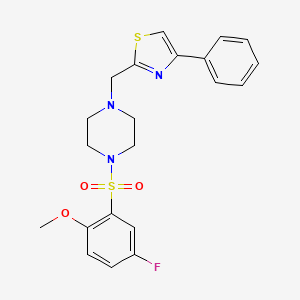

The compound “2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and a nitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitrile group could influence its polarity and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications :

- The compound has been utilized in the synthesis of nitriles, ketones, and lactams through the oxidation of primary aliphatic amines, as demonstrated by Moriarty et al. (1988). This process involves the intermediary imine formation, indicating its utility in complex organic synthesis processes (Moriarty et al., 1988).

- A study by Greig et al. (1987) highlighted its involvement in 1,3-dipolar cycloaddition reactions, showing its potential in forming diverse heterocyclic compounds like oxadiazoles, thiadiazoles, and triazoles (Greig et al., 1987).

Molecular Engineering and Material Science :

- The modification of mesoporous carbon nitride with a thiophene motif, which includes structures similar to the compound , has been researched by Chen et al. (2013). This modification aims to enhance photoactivation of molecular oxygen, indicating its potential in catalysis and material science (Chen et al., 2013).

Study of Molecular Interactions :

- The crystal structure and molecular interactions of similar nicotinonitrile derivatives have been studied extensively, as evidenced by research conducted by Fun et al. (2010) and Chantrapromma et al. (2009). These studies provide insights into the molecular geometry, hydrogen bonding, and stacking interactions, which are crucial for understanding the physical and chemical properties of such compounds (Fun et al., 2010), (Chantrapromma et al., 2009).

Future Directions

Mechanism of Action

Target of Action

Compounds containing a piperidine moiety are known to interact with a variety of biological targets .

Mode of Action

The presence of a piperidine ring and a thiophene moiety suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, aromatic stacking interactions, and covalent bonding .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Pharmacokinetics

The presence of a piperidine ring and a thiophene moiety could potentially influence its bioavailability and pharmacokinetic properties .

Result of Action

Compounds containing a piperidine moiety are known to exhibit a wide range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .

properties

IUPAC Name |

2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZVXZAIGAAEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)

![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)

![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-hexadecanamide,monoammoniumsalt](/img/structure/B2780475.png)

![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)